Product packaging for 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde(Cat. No.:)

2-(4H-1,2,4-Triazol-3-YL)acetaldehyde

Cat. No.: B13591271
M. Wt: 111.10 g/mol
InChI Key: RMHYRFRMOASNIS-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is a high-purity chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive aldehyde group tethered to the 1,2,4-triazole heterocycle, a scaffold widely recognized for its significant pharmacological potential. The 1,2,4-triazole core is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities, including antibacterial, antifungal, antitubercular, anticonvulsant, and anticancer effects . The presence of the aldehyde functional group makes this compound a particularly valuable synthon. It readily undergoes condensation reactions, such as the formation of Schiff bases, and serves as a key intermediate for constructing more complex molecular architectures . For instance, structurally similar S-alkylated 1,2,4-triazole-3-thiol derivatives containing aldehyde groups have been synthesized and isolated as stable bisulfite adducts for easier handling and purification, demonstrating the utility of such functional groups in complex synthetic pathways . Researchers can leverage this compound to develop novel triazole-based analogs for screening against multidrug-resistant microbial pathogens or for investigating new mechanisms of action in various disease models . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B13591271 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)acetaldehyde

InChI

InChI=1S/C4H5N3O/c8-2-1-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7)

InChI Key

RMHYRFRMOASNIS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CC=O

Origin of Product

United States

Synthetic Methodologies for 2 4h 1,2,4 Triazol 3 Yl Acetaldehyde and Analogous Structures

Approaches via Acetal (B89532) Deprotection from Triazolyl Acetal Precursors

A prevalent and effective strategy for synthesizing 2-(4H-1,2,4-triazol-3-yl)acetaldehyde and its derivatives involves the use of an acetal as a protected form of the aldehyde. This two-step process includes the initial formation of a stable triazolyl acetal intermediate, followed by the controlled hydrolysis of the acetal to reveal the desired aldehyde functionality. This approach is advantageous as it circumvents issues related to the inherent reactivity and potential for self-condensation or oxidation of the target aldehyde during synthesis. mdpi.com

S-Alkylation Strategies of 1,2,4-Triazole-3-thiols with Halogenated Acetals

The synthesis of the triazolyl acetal precursor is commonly achieved through the S-alkylation of a 1,2,4-triazole-3-thiol. mdpi.comresearchgate.net This method leverages the nucleophilic character of the sulfur atom in the triazole-3-thiol (or its tautomeric thione form) to displace a halide from a halogenated acetal, such as 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). mdpi.comresearchgate.net The reaction is typically performed in the presence of a base to deprotonate the thiol, thereby enhancing its nucleophilicity. mdpi.com

The S-alkylation proceeds via a nucleophilic substitution mechanism. mdpi.comresearchgate.net Various bases can be employed, with cesium carbonate being a notable example that provides good yields. mdpi.comresearchgate.net The choice of solvent and reaction conditions is crucial for efficient conversion. This chemoselective alkylation at the sulfur atom is a common functionalization method for this class of triazoles. researchgate.netresearchgate.net The resulting S-alkylated product, a 3-((2,2-dialkoxyethyl)thio)-1,2,4-triazole, is a stable intermediate that can be readily isolated and purified before proceeding to the deprotection step. mdpi.com

For instance, the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with bromoacetaldehyde (B98955) diethyl acetal in the presence of cesium carbonate has been reported to yield the corresponding 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole in high yield (84%). mdpi.comresearchgate.net

Reactant 1Reactant 2BaseProductYield (%)Reference
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol2-Bromo-1,1-diethoxyethaneCesium Carbonate3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole84 mdpi.com, researchgate.net

Optimization of Acetal Hydrolysis Conditions for Aldehyde Regeneration

The critical final step in this synthetic sequence is the deprotection of the acetal to regenerate the aldehyde. Acetals are known to be stable under neutral or basic conditions but are susceptible to hydrolysis in the presence of an acid catalyst. quora.comorganicchemistrytutor.comorgoreview.com The reaction is reversible, and the use of aqueous acid drives the equilibrium toward the formation of the aldehyde or ketone. quora.comchemistrysteps.com

The optimization of hydrolysis conditions is essential to maximize the yield of the desired aldehyde while minimizing side reactions such as self-condensation or oxidation. mdpi.com Various acidic reagents have been tested for the deprotection of triazolyl acetals. Strong protic acids, such as formic acid, have proven effective. mdpi.comresearchgate.net In one study, 98% formic acid was identified as the most suitable reagent for the deprotection of 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole, leading to the successful formation of the target aldehyde. mdpi.comresearchgate.net Other conditions, such as using concentrated hydrochloric acid in a THF-water mixture, were also effective in achieving quantitative conversion of the acetal, though isolation of the pure aldehyde proved challenging under these conditions. researchgate.net

Due to the reactivity of the aldehyde, it is sometimes isolated as a more stable derivative, such as a bisulfite adduct. mdpi.comresearchgate.net This is achieved by reacting the aldehyde with sodium bisulfite, which forms an α-hydroxy sulfonic acid sodium salt, allowing for easier isolation and purification. The aldehyde can be regenerated from this adduct at a later stage if required. mdpi.com

Acetal PrecursorHydrolysis ReagentConversion/OutcomeReference
3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole80% Formic Acid47% conversion by 1H-NMR mdpi.com
3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole98% Formic AcidSuccessful formation of aldehyde, isolated as bisulfite adduct mdpi.com, researchgate.net
3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazoleConc. HCl in THF/H2OQuantitative conversion, but aldehyde not isolated researchgate.net

Cyclization Reactions Incorporating Acetaldehyde (B116499) Moiety Precursors

An alternative to the post-synthesis functionalization of the triazole ring is the construction of the heterocycle using starting materials that already contain the acetaldehyde carbon backbone. These methods involve cyclization reactions where a precursor to the acetaldehyde group is a key component.

Condensation Reactions with Chloroacetaldehyde (B151913) and Related Aldehydes in Triazole Synthesis

The direct use of reactive aldehydes like chloroacetaldehyde in the formation of the 1,2,4-triazole (B32235) ring represents a direct approach to installing the desired side chain. While specific examples for this compound are not extensively detailed, the principle is established in heterocyclic synthesis. For instance, α-chloroacetaldehyde is used in condensation reactions to form other heterocycles, such as thiazoles, by reacting with thioformamide. researchgate.net This highlights the utility of halogenated aldehydes as electrophilic building blocks.

The synthesis of 1,2,4-triazoles often involves the condensation of a hydrazine (B178648) derivative with a compound containing a one-carbon unit, which can be derived from various sources. scispace.com In principle, a precursor like chloroacetaldehyde or its synthetic equivalent could react with an amidine or a related intermediate to form the triazole ring. The challenge lies in managing the high reactivity of the free aldehyde group under the cyclization conditions, which could lead to undesired side reactions. Using a protected form, such as chloroacetaldehyde diethyl acetal, in the cyclization step followed by deprotection is a more viable strategy, merging this approach with the methods described in Section 2.1.

Pinner Reaction Strategies for 2-(1H-1,2,4-Triazol-3-yl)acetates and Potential for Aldehyde Conversion

A powerful and efficient method for synthesizing precursors to 2-(1H-1,2,4-triazol-3-yl)acetaldehyde involves the Pinner reaction. nih.govnih.gov This strategy is used to prepare 2-(1H-1,2,4-triazol-3-yl)acetates, which are stable ester precursors of the target aldehyde. The synthesis begins with the conversion of α-substituted ethyl cyanoacetates into their corresponding carboxyimidate salts (Pinner salts). nih.govnih.gov These key intermediates are then reacted with formylhydrazide. nih.gov The subsequent cyclization reaction furnishes the desired 2-(1H-1,2,4-triazol-3-yl)acetate derivatives in an efficient, gram-scale process. nih.gov

This methodology provides access to a variety of triazolyl acetates. nih.govnih.gov The final step, the conversion of the resulting acetate (B1210297) to the aldehyde, is a standard transformation in organic synthesis. This can be achieved through several routes:

Saponification and Reduction: The acetate can be saponified to the corresponding carboxylic acid. nih.gov The carboxylic acid can then be selectively reduced to the aldehyde using various modern reagents designed for this purpose, such as specific hydrides or through conversion to an activated derivative (e.g., a Weinreb amide) followed by reduction.

Direct Ester Reduction: A more direct approach involves the partial reduction of the ester to the aldehyde. Reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly used for this transformation.

This Pinner reaction-based approach offers a robust pathway to the stable ester precursor, from which the target aldehyde can be generated in a controlled final step. nih.govnih.gov

Regioselective Synthesis of 1,2,4-Triazole Scaffolds Enabling Acetaldehyde Functionalization

The successful synthesis of this compound is highly dependent on the ability to control the position of the substituents on the triazole ring. Regioselective synthesis aims to produce a specific isomer out of multiple possibilities. Several methods have been developed to achieve regiocontrol in the synthesis of 1,2,4-triazoles, which is crucial for ensuring the acetaldehyde moiety is attached at the desired C3 position. isres.orgorganic-chemistry.org

One powerful strategy involves the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts. isres.org By selecting the appropriate metal catalyst, the reaction can be directed to selectively produce different regioisomers. For example, using a silver(I) catalyst favors the formation of 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst selectively yields the 1,5-disubstituted isomers. isres.orgorganic-chemistry.org By choosing a starting isocyanide that contains a protected acetaldehyde precursor, this method could be adapted to regioselectively synthesize the desired 3-functionalized triazole.

Other approaches to regioselective synthesis include the thermal cyclization of specific amidrazone intermediates tandfonline.com and three-component reactions of 2-diazoacetonitriles, nitriles, and aryldiazonium salts. isres.orgorganic-chemistry.org The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule. These methods provide a toolbox for chemists to construct the 1,2,4-triazole scaffold with precise control over substituent placement, enabling the targeted synthesis of compounds like this compound. isres.org

[3+2] Cycloaddition Reactions in Triazole Ring Formation

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocycles, including the 1,2,4-triazole ring. This powerful strategy involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form the heterocyclic ring. In the context of 1,2,4-triazole synthesis, various combinations of reactants can be employed, often utilizing metal catalysts to control regioselectivity and improve yields. isres.orgnih.gov

A common approach involves the copper-catalyzed reaction between nitriles and diazo compounds, which serves as a facile and effective method for generating structurally diverse 1,2,4-triazoles under mild conditions. isres.org For instance, a copper-catalyzed intermolecular [3+2] cycloaddition can afford 1,2,4-triazoles by trapping an intermediate nitrile ylide species with a diazonium salt. isres.orgresearchgate.net The choice of catalyst can be critical in directing the outcome of the reaction. Liu et al. demonstrated a catalyst-controlled methodology where silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis produces 1,5-disubstituted isomers from the same starting materials (isocyanides and diazonium salts). isres.orgnih.govfrontiersin.org This highlights the catalyst's role in determining the final substitution pattern of the triazole ring. nih.govfrontiersin.org

Mechanochemical approaches have also been developed, offering a solvent-free alternative. A copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions has been reported to produce various 1,2,4-triazolo derivatives in good yields. researchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions for 1,2,4-Triazole Synthesis
ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
Isocyanides + Diazonium SaltsAg(I)1,3-Disubstituted 1,2,4-TriazolesHigh regioselectivity and yield (88%). nih.govfrontiersin.org
Isocyanides + Diazonium SaltsCu(II)1,5-Disubstituted 1,2,4-TriazolesCatalyst-controlled regioselectivity, yield of 79%. nih.govfrontiersin.org
Nitriles + 2-Diazoacetonitriles + Aryldiazonium SaltsCopper1-Aryl-5-cyano-1,2,4-triazolesThree-component reaction, versatile for gram-scale synthesis. isres.org
Azinium-N-imines + NitrilesCopper Acetate / MechanochemicalFused 1,2,4-Triazolo DerivativesSolvent-free grinding conditions, shorter reaction times. researchgate.net
Secondary Amines + Diazo CompoundsCopperN1-Substituted-1,2,3-triazolesUses oxygen as a green oxidant under mild conditions. frontiersin.org

Functionalization at the 3-Position of the 1,2,4-Triazole Ring System

Once the 1,2,4-triazole ring is formed, the introduction of the acetaldehyde group at the C3 position is the subsequent critical step. This is typically achieved through the functionalization of a pre-existing triazole core. A versatile precursor for this transformation is 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. The thiol group at the 3-position is a potent nucleophile, enabling S-alkylation reactions.

In a representative synthesis, a 1,2,4-triazole-3-thiol is S-alkylated using a protected acetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal), in the presence of a base like cesium carbonate. mdpi.comresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. researchgate.net The resulting product is a triazole with a diethyl acetal-protected acetaldehyde group at the 3-position via a thioether linkage. mdpi.comresearchgate.net The final step involves the deprotection of the acetal to reveal the desired aldehyde functionality. This can be accomplished using various acidic conditions, with formic acid being reported as a suitable reagent. mdpi.com The aldehyde is often isolated as a more stable bisulfite adduct. mdpi.comresearchgate.net

Another powerful strategy for modifying the triazole ring is through direct C-H functionalization. rsc.org This modern approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route. Both palladium and copper catalysts have been effectively used for the C-H functionalization of 1,2,4-triazole rings, allowing for the introduction of various substituents. rsc.orgresearchgate.net For example, a copper-diamine catalytic system has been developed for the C-H bond functionalization of the simple 1,2,4-triazole ring with various partners. rsc.org While direct C-H acetaldehydation is less common, this methodology provides a foundation for introducing precursors that can be later converted to the acetaldehyde group.

Table 2: Methods for Functionalization at the 3-Position of the 1,2,4-Triazole Ring
MethodPrecursorReagentsIntermediate/ProductKey FeaturesReference
S-Alkylation4,5-Diphenyl-4H-1,2,4-triazole-3-thiol1. 2-Bromo-1,1-diethoxyethane, Cs₂CO₃ 2. Formic Acid2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehydeUtilizes a nucleophilic thiol group; requires protection/deprotection of the aldehyde. mdpi.comresearchgate.net
C-H Arylation1-Methyl-1,2,4-triazolePalladium CatalystComplex Arylated 1,2,4-triazolesDirect functionalization of C-H bonds, avoiding pre-functionalization. rsc.org
C-H Functionalization1,2,4-TriazoleCu-diamine catalytic system, LiOtBu (base)C3-Functionalized 1,2,4-triazolesUtilizes easily accessible and inexpensive substrates. rsc.org

Sustainable and Green Chemistry Approaches for Triazolyl-acetaldehyde Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.govrsc.org The goal is to develop more environmentally benign, efficient, and safer processes. rsc.org This involves minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption. nih.gov

For the synthesis of the 1,2,4-triazole core, several green methodologies have been reported. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net Ultrasound-assisted one-pot methods have also been developed, offering an energy-efficient alternative. researchgate.net

A notable advancement is the development of a metal-free, continuous-flow process for the synthesis of a 2-(1H-1,2,4-triazol-1-yl) acetic acid derivative. rsc.org This one-pot method is atom-economical, highly selective, and environmentally friendly as it avoids chromatographic purification and the isolation of hazardous intermediates. rsc.org Such flow-chemistry setups allow for better control over reaction parameters and enhance the safety of handling potentially energetic intermediates. rsc.org

The use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG) has also been explored. A facile and eco-friendly method for synthesizing 3,4,5-trisubstituted-1,2,4-triazoles uses PEG as a solvent and p-Toluenesulfonic acid (PTSA) as a catalyst under mild conditions, achieving excellent yields. nih.govfrontiersin.org Catalyst-free approaches are also gaining prominence. A method for synthesizing functionalized 1,2,4-triazoles via the ring opening and intramolecular cyclization of arylidene thiazolone with hydrazine has been developed that proceeds without any catalyst, demonstrating broad substrate scope and scalability. rsc.org These strategies represent a significant shift towards more sustainable practices in the synthesis of complex triazole derivatives. rsc.org

Mechanistic Investigations of Reactions Involving 2 4h 1,2,4 Triazol 3 Yl Acetaldehyde Formation

Detailed Reaction Mechanisms of Acetal (B89532) Precursor Formation

The introduction of the acetaldehyde (B116499) moiety is typically accomplished by using a protected form, an acetal, to prevent unwanted reactions of the aldehyde group during the synthesis of the triazole core or its modification. The formation of this acetal precursor is a key initial step.

A primary route for attaching the protected acetaldehyde group to a triazole ring is through a nucleophilic substitution reaction. mdpi.comresearchgate.net In this pathway, a triazole derivative containing a nucleophilic atom, such as sulfur, attacks an electrophilic carbon atom on the acetal-containing reagent.

A specific example involves the S-alkylation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.comresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the triazole thiol acts as the nucleophile. mdpi.comresearchgate.net The electrophile is a halogenated acetal, such as 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). mdpi.comresearchgate.net The reaction is typically carried out in a basic medium, for instance, using cesium carbonate, to deprotonate the thiol, thereby increasing its nucleophilicity. mdpi.comresearchgate.net

The mechanism can be summarized as follows:

Deprotonation: The base (e.g., Cs₂CO₃) removes the acidic proton from the thiol group (-SH) on the triazole ring, forming a highly nucleophilic thiolate anion (-S⁻).

Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the bromine atom in 2-bromo-1,1-diethoxyethane.

Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of a new carbon-sulfur bond and yielding the S-alkylated acetal precursor, such as 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole. mdpi.com

The π-deficient nature of the carbon atoms in the 1,2,4-triazole (B32235) ring makes them susceptible to nucleophilic attack under certain conditions, though in the case of S-alkylation, the reaction occurs on the exocyclic sulfur atom. nih.gov

Table 1: Key Steps in Acetal Precursor Formation via Nucleophilic Substitution

StepDescriptionReactantsProduct of Step
1Deprotonation of Triazole Thiol4,5-diphenyl-4H-1,2,4-triazole-3-thiol, Cesium CarbonateTriazole Thiolate Anion
2Nucleophilic AttackTriazole Thiolate Anion, 2-Bromo-1,1-diethoxyethaneTransition State
3Displacement of Leaving GroupTransition State3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole, Bromide Ion

Reaction Mechanisms of Acetal Deprotection

Once the acetal precursor has been synthesized, the protective acetal group must be removed to reveal the desired aldehyde functionality. This deprotection is most commonly achieved through hydrolysis.

Acid-catalyzed hydrolysis is the standard method for converting an acetal back to its corresponding aldehyde or ketone. chemistrysteps.com The reaction is an equilibrium process, and to drive it towards the aldehyde, a large excess of water is typically used. chemistrysteps.comyoutube.com

The mechanism involves several key steps:

Protonation: The reaction begins with the protonation of one of the acetal's oxygen atoms by an acid catalyst (e.g., H₃O⁺). chemistrysteps.comyoutube.com This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com

Loss of Leaving Group: The protonated alkoxy group leaves, and the lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. chemistrysteps.comyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.comyoutube.com

Deprotonation: A proton is transferred from the newly added oxygen to a base (like water), forming a hemiacetal intermediate. chemistrysteps.com

Second Protonation: The second alkoxy group (now a hydroxyl group of the hemiacetal) is protonated by the acid catalyst. chemistrysteps.com

Elimination of Second Alcohol Molecule: The protonated hydroxyl group leaves as a water molecule, and the electrons from the remaining hydroxyl group form a carbon-oxygen double bond, resulting in a protonated aldehyde. chemistrysteps.com

Final Deprotonation: A base removes the proton from the oxygen, yielding the final aldehyde product and regenerating the acid catalyst. chemistrysteps.com

In the synthesis of 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde, 98% formic acid proved to be a suitable reagent for this acid-catalyzed deprotection. mdpi.com

While acid-catalyzed hydrolysis is common, other methods for acetal deprotection exist, employing various reagents and conditions. mdpi.com However, these are not always successful and their efficacy depends on the specific substrate. For the deprotection of 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole, several alternative methods were tested and found to be ineffective. mdpi.comresearchgate.net

The attempted methods included the use of:

Lewis Acids: Catalytic amounts of Lewis acids such as FeCl₃ and Zn(NO₃)₂·6H₂O failed to promote the deprotection. researchgate.net A system of FeCl₃·6H₂O with acetaldehyde, which typically works via a transacetalization process, can also be used for deprotection. rsc.org

Strong Brønsted Acids: Catalytic amounts of strong acids like H₂SO₄, p-TsOH, and HIO₄ also failed. researchgate.net

Reducing Conditions: Attempts under reducing conditions with NaBH₄ were also unsuccessful. researchgate.net

The failure of these catalytic methods suggests that the specific structure of the triazole-containing acetal may hinder the reaction, possibly through intramolecular interactions. researchgate.net

Table 2: Summary of Tested Methods for Acetal Deprotection of a Triazole Precursor

EntryReagentSolventConditionsResult
1FeCl₃ (cat.)CH₂Cl₂r.t.Failed
2HCOOH (98%)-r.t., 24hSuccessful
3AcOH (80%)-refluxDecomposition
4NaBH₄dioxane/H₂Or.t.Failed
5Zn(NO₃)₂·6H₂O (cat.)CH₂Cl₂r.t.Failed
6H₂SO₄ (cat.)acetone/H₂OrefluxFailed
7p-TsOH (cat.)acetone/H₂OrefluxFailed
8HIO₄ (cat.)THF/H₂Or.t.Failed

Data sourced from a study on 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde synthesis. researchgate.net

Mechanistic Aspects of Triazole Ring Formation in the Context of Acetaldehyde Introduction

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of chemical reactions. mdpi.com It focuses on the changes in electron density along the reaction pathway, rather than relying solely on molecular orbital interactions. MEDT has been applied to understand [3+2] cycloaddition (32CA) reactions that form triazole rings. mdpi.com

Key findings from MEDT studies on 32CA reactions include:

Reaction Characterization: The theory analyzes the electrophilic and nucleophilic character of the reactants to predict the reaction's feasibility and polar nature. mdpi.com For instance, a reaction between a supernucleophilic species and a strong electrophile will have a high polar character and a low activation energy. mdpi.com

Global Electron Density Transfer (GEDT): At the transition state, the amount of Global Electron Density Transfer (GEDT) is calculated. mdpi.com A significant GEDT value indicates a highly polar reaction, which can be classified as having a forward electron density flux (FEDF). mdpi.com

Mechanism and Selectivity: MEDT helps to elucidate the detailed mechanism, including regioselectivity and stereoselectivity. mdpi.com For example, in the 32CA reaction of an azomethine ylide with an electrophilic ethylene linked to a triazole unit, MEDT analysis explained the experimentally observed ortho regioselectivity by identifying intermolecular hydrogen bonds in the transition state. mdpi.com

Applying MEDT to the formation of the 1,2,4-triazole ring in the context of synthesizing 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde would involve analyzing the cycloaddition between a nitrile and a hydrazine (B178648) derivative (or similar precursors). The electron density changes would dictate the preferred reaction pathway and the feasibility of incorporating the protected acetaldehyde side chain on one of the reactants prior to cyclization.

Computational Elucidation of Preferred Reaction Pathways and Isomer Formation

While direct computational studies on the formation of this compound are not extensively detailed in currently available literature, the preferred reaction pathways and potential for isomer formation can be understood through computational methodologies widely applied to the synthesis of substituted 1,2,4-triazoles. Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, allowing for the elucidation of transition states, reaction intermediates, and the calculation of activation energies to determine the most favorable reaction pathways.

General Principles of Computational Investigation:

Computational studies, particularly using DFT methods, are instrumental in understanding the regioselectivity and kinetics of triazole ring formation and substitution. researchgate.net These investigations typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and determining zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product.

For the formation of a substituted triazole like this compound, computational analysis would focus on the key bond-forming steps. This includes the cyclization step to form the 1,2,4-triazole ring and the subsequent or prior introduction of the acetaldehyde substituent.

Elucidation of Reaction Pathways:

In the synthesis of substituted 1,2,4-triazoles, multiple mechanistic pathways can be proposed. For instance, in reactions involving hydrazones, DFT calculations have been used to explore different channels for proton transfer and nucleophilic attack. researchgate.net The relative energy barriers of the transition states for each proposed step are calculated to identify the most kinetically favorable route.

For example, a theoretical study on a cascade synthesis of substituted 4-amino-1,2,4-triazol-3-one demonstrated that the reaction proceeds through four main processes, with several competing mechanisms for intermediate steps. researchgate.net By calculating the energy profile for each pathway, the study identified the most energetically favorable mechanism, which was consistent with experimental observations. researchgate.net A similar approach would be necessary to computationally validate the precise mechanism for the formation of this compound.

Table 1: Illustrative Calculated Relative Energies for a Hypothetical Reaction Pathway in Triazole Synthesis

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1Transition State for Step 1+25.3
Intermediate 1First Reaction Intermediate-5.2
TS2Transition State for Step 2 (Cyclization)+32.1
Intermediate 2Cyclized Intermediate-15.8
TS3Transition State for Final Step+18.9
ProductFinal Triazole Derivative-28.4
Note: This table is a hypothetical representation of data obtained from DFT calculations for a generic triazole synthesis to illustrate the kind of information generated in such studies.

Isomer Formation and Tautomeric Stability:

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H- and 4H-isomers. frontiersin.org Additionally, reactions to form substituted triazoles can sometimes lead to different regioisomers. frontiersin.org Computational chemistry is a key tool for predicting the relative stability of these isomers and for understanding the factors that control regioselectivity in their synthesis.

DFT calculations can determine the relative energies of the possible tautomers and regioisomers. researchgate.net Factors such as the electronic effects of substituents and the influence of the solvent can be incorporated into these models to provide a more accurate prediction of the predominant isomer under specific reaction conditions. researchgate.net For this compound, computational studies would be essential to confirm the stability of the 4H-tautomer relative to the 1H-tautomer and to investigate the energy barriers for tautomerization.

Theoretical studies on the isomerization of substituted 1,2,4-triazoles have been conducted using methods like DFT (B3LYP and M06-2x) and CBS-QB3 to calculate the energy profiles and kinetic rate constants based on transition state theory. jcchems.com

Table 2: Example of Calculated Tautomer Stabilities for a Substituted 1,2,4-Triazole

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in SolutionPredicted Boltzmann Population (%) in Solution at 298 K
1H-Isomer0.000.0098.5
4H-Isomer+2.50+3.101.5
Note: This table provides a hypothetical example of the type of data generated from computational studies on tautomeric stability for a substituted 1,2,4-triazole.

Reactivity and Derivatization of 2 4h 1,2,4 Triazol 3 Yl Acetaldehyde

Aldehyde Functional Group Transformations

The aldehyde group in 2-(4H-1,2,4-triazol-3-yl)acetaldehyde is susceptible to a range of chemical modifications that are characteristic of aldehydes. These transformations allow for the conversion of the aldehyde into other important functional groups, such as carboxylic acids and alcohols, and for the formation of new carbon-heteroatom bonds through nucleophilic addition.

Oxidation Reactions to Carboxylic Acids

The oxidation of the aldehyde functionality in this compound to the corresponding carboxylic acid, 2-(4H-1,2,4-triazol-3-yl)acetic acid, is a fundamental transformation. This reaction can be achieved using a variety of common oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure high yields and to avoid potential side reactions involving the triazole ring.

Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and potassium dichromate (K₂Cr₂O₇) in acidic media are effective for this conversion. semanticscholar.org For substrates sensitive to harsh conditions, milder oxidants are preferable. For instance, Tollens' reagent, a solution of silver nitrate (B79036) in ammonia, provides a gentle method for aldehyde oxidation. The reaction involves the reduction of silver ions to metallic silver, which forms a characteristic silver mirror, while the aldehyde is oxidized to the carboxylate.

Another effective method involves the use of buffered sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is particularly useful for its chemoselectivity towards aldehydes, leaving other functional groups intact. The general scheme for the oxidation is presented below:

General Reaction Scheme for Oxidation:

Starting Material: this compound

Product: 2-(4H-1,2,4-triazol-3-yl)acetic acid

Common Oxidants: KMnO₄, CrO₃, K₂Cr₂O₇, Tollens' reagent, NaClO₂

Oxidizing AgentTypical ConditionsSelectivity
Potassium Permanganate (KMnO₄)Basic or acidic solution, heatStrong, can oxidize other functional groups
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to room temperatureStrong, acidic conditions
Potassium Dichromate (K₂Cr₂O₇)Acidic solution (e.g., H₂SO₄), heatStrong, requires careful temperature control
Tollens' Reagent (Ag(NH₃)₂⁺)Aqueous ammonia, mild heatMild, selective for aldehydes
Sodium Chlorite (NaClO₂)Buffered solution (e.g., NaH₂PO₄), with a scavengerMild and highly selective for aldehydes

Reduction Reactions to Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 2-(4H-1,2,4-triazol-3-yl)ethanol. This transformation is typically accomplished using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. libretexts.org The reaction is usually carried out in protic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. For more sterically hindered or less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be employed. However, LiAlH₄ is much more reactive and less selective than NaBH₄, and it must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions.

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is generally clean and efficient, with water being the only byproduct.

General Reaction Scheme for Reduction:

Starting Material: this compound

Product: 2-(4H-1,2,4-triazol-3-yl)ethanol

Common Reducing Agents: NaBH₄, LiAlH₄, H₂/Catalyst

Reducing AgentTypical SolventsConditionsSelectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to room temperatureHigh for aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFAnhydrous, 0°C to refluxStrong, reduces many functional groups
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, Ethyl acetate (B1210297)Room temperature to moderate heat, pressureExcellent, can reduce other groups (e.g., C=C)

Nucleophilic Addition Reactions (e.g., Imine, Enamine, Acetal (B89532) Formation)

The electrophilic carbon atom of the aldehyde group in this compound is a prime target for nucleophilic attack. This reactivity allows for the formation of a wide range of derivatives, including imines, enamines, and acetals.

Imine Formation: Reaction with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. libretexts.orglibretexts.org

Enamine Formation: In contrast, the reaction with secondary amines (R₂NH) results in the formation of enamines. libretexts.orgwikipedia.org The intermediate iminium ion, which cannot be deprotonated at the nitrogen, loses a proton from an adjacent carbon atom to form the C=C double bond of the enamine. libretexts.orgmasterorganicchemistry.com

Acetal Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol (R-OH) to form an acetal. libretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.org The formation of acetals is a reversible process, and they can be hydrolyzed back to the aldehyde in the presence of aqueous acid. libretexts.org This property makes acetals useful as protecting groups for aldehydes during other chemical transformations. The synthesis of a related compound, 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde, has been reported to proceed via its diethyl acetal precursor, which is then deprotected to yield the aldehyde. mdpi.comresearchgate.net

NucleophileProductIntermediateKey Conditions
Primary Amine (R-NH₂)Imine (Schiff Base)HemiaminalAcid catalyst, removal of water
Secondary Amine (R₂NH)EnamineIminium ionAcid catalyst, removal of water
Alcohol (R-OH)AcetalHemiacetalAcid catalyst, removal of water

Condensation Reactions with Nitrogen-Containing Nucleophiles

The aldehyde functionality of this compound is particularly reactive towards nitrogen-containing nucleophiles. These condensation reactions are pivotal for the synthesis of a variety of derivatives, including Schiff bases and complex fused heterocyclic systems.

Formation of Schiff Bases and Related Imine Derivatives

As mentioned previously, the reaction of this compound with primary amines yields Schiff bases. These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds. The resulting imine derivatives are often stable, crystalline solids, which can be useful for the characterization of the parent aldehyde. Furthermore, the imine functionality itself can undergo further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

The reaction with substituted hydrazines (R-NH-NH₂) produces hydrazones, which are another important class of imine derivatives. quora.com These compounds are also valuable synthetic intermediates.

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound, possessing both an aldehyde group and a triazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Through carefully chosen reaction partners and conditions, the aldehyde can react with a nitrogen-containing nucleophile, and a subsequent intramolecular reaction involving the triazole ring can lead to the formation of a new ring fused to the triazole core.

A plausible strategy for forming a fused heterocycle involves the reaction with a dinucleophile such as hydrazine (B178648) or a substituted hydrazine. The initial condensation would form a hydrazone. The terminal nitrogen of the hydrazone could then potentially attack one of the nitrogen atoms of the triazole ring, or a carbon atom if a suitable leaving group is present, leading to a cyclization and the formation of a fused bicyclic system, such as a triazolo-pyridazine or a related structure. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of any substituents on the hydrazine and the triazole ring.

For example, the reaction with hydrazine could, after initial hydrazone formation, lead to an intramolecular cyclization to form a dihydropyridazine (B8628806) fused to the triazole ring. Subsequent oxidation would yield the aromatic fused system. This type of reaction is a powerful tool for building molecular complexity and accessing novel heterocyclic scaffolds. While specific examples starting from this compound are not extensively documented, the synthesis of fused 1,2,4-triazole (B32235) systems from aldehydes and nitrogen nucleophiles like 2-hydrazinopyridines is a known synthetic strategy. rsc.org

Role as a Key Building Block in Complex Heterocyclic Architectures

The compound this compound and its structural analogs, particularly those containing a thiol group, are highly valuable synthons in organic chemistry for the construction of complex, fused heterocyclic systems. The inherent reactivity of the 1,2,4-triazole core, combined with the aldehyde or a related bifunctional group, provides a strategic foundation for synthesizing a variety of polycyclic molecules. These resulting architectures often incorporate the triazole moiety, which is a key pharmacophore in many biologically active compounds.

Research has extensively focused on the derivatization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which serve as versatile precursors for building fused ring systems. These compounds possess two key nucleophilic centers—the exocyclic thiol group and the 4-amino group—which can react with various bielectrophilic reagents to undergo cyclocondensation reactions. This strategy is a cornerstone for the synthesis of hpu2.edu.vnzsmu.edu.uascispace.comtriazolo[3,4-b] hpu2.edu.vnscispace.comnih.govthiadiazines, a class of fused heterocycles with significant scientific interest. nih.govnih.govresearchgate.netzsmu.edu.ua

The general synthetic pathway involves the reaction of a 4-amino-1,2,4-triazole-3-thiol (B7722964) with a compound containing two electrophilic sites, such as α-haloketones (e.g., phenacyl bromides), hydrazonoyl chlorides, or α-haloaldehydes like chloroacetaldehyde (B151913). scispace.comnih.govzsmu.edu.ua The initial step is typically the S-alkylation of the triazole thiol, followed by an intramolecular cyclization involving the 4-amino group, leading to the formation of the fused thiadiazine ring.

For instance, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various 4-substituted phenacyl bromides in refluxing ethanol or other suitable solvents yields the corresponding 3,6-disubstituted-7H- hpu2.edu.vnzsmu.edu.uascispace.comtriazolo[3,4-b] hpu2.edu.vnscispace.comnih.govthiadiazines. nih.govresearchgate.netzsmu.edu.ua This reaction demonstrates the utility of the triazole scaffold as a template for introducing molecular diversity, as various substituents can be incorporated on both the triazole ring and the reacting partner.

Similarly, the condensation with hydrazonoyl chlorides provides a route to highly functionalized triazolothiadiazines. scispace.com The reaction between 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole and different hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) leads to derivatives bearing a hydrazinylidene substituent on the thiadiazine ring. scispace.com A study also highlights the use of chloroacetaldehyde in the synthesis of hpu2.edu.vnzsmu.edu.uascispace.comtriazolo[3,4-b] hpu2.edu.vnscispace.comnih.govthiadiazines, directly illustrating how an acetaldehyde (B116499) moiety acts as the bielectrophilic partner to facilitate the ring fusion. nih.gov

The following table summarizes representative examples of complex heterocyclic architectures synthesized from 1,2,4-triazole-3-thiol derivatives, showcasing the versatility of this building block.

Triazole Precursor Co-reactant (Bielectrophile) Resulting Heterocyclic System Reference
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol4-Substituted Phenacyl Bromides6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- hpu2.edu.vnzsmu.edu.uascispace.comtriazolo[3,4-b] hpu2.edu.vnscispace.comnih.govthiadiazines nih.gov
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolSubstituted Aromatic Acids / POCl₃3,6-Disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles researchgate.net
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolSubstituted Phenacyl Bromides3,6-Disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazines researchgate.net
4-Amino-4H- hpu2.edu.vnzsmu.edu.uascispace.comtriazole-3-thiolsBromoacetophenones7H- hpu2.edu.vnzsmu.edu.uascispace.comtriazolo[3,4-b] hpu2.edu.vnscispace.comnih.govthiadiazines zsmu.edu.ua
4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazoleSubstituted Aryl Hydrazonoyl Chlorides(7Z)-7-[2-(Aryl)hydrazinylidene]-3-(pyridin-4-yl)-7H- hpu2.edu.vnzsmu.edu.uascispace.comtriazolo[3,4-b] hpu2.edu.vnscispace.comnih.govthiadiazines scispace.com
3-Substituted 4-amino-4H-1,2,4-triazole-5-thiols3-Phenyl-2-propynal7-Benzylidene-7H- hpu2.edu.vnzsmu.edu.uascispace.comtriazolo[3,4-b] hpu2.edu.vnscispace.comnih.govthiadiazines nih.gov

These synthetic strategies underscore the pivotal role of this compound and its thio-analogs as foundational elements for creating molecular complexity. The ability to readily form fused polycyclic systems makes them indispensable tools in synthetic and medicinal chemistry for the development of novel compounds.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 4h 1,2,4 Triazol 3 Yl Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons. mdpi.com

For 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), the methylene (B1212753) protons (CH₂), the triazole C-H proton, and the N-H proton. The aldehyde proton typically appears at a highly deshielded position, around 9-10 ppm. The methylene protons would appear as a doublet coupled to the aldehyde proton. The chemical shifts in the ¹³C NMR spectrum would corroborate the structure, with the carbonyl carbon appearing significantly downfield (>190 ppm). urfu.ru

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish definitive correlations between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the methylene (CH₂) and aldehyde (CHO) protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons and the C3 carbon of the triazole ring, unequivocally connecting the acetaldehyde (B116499) side chain to the heterocyclic core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
CHO~9.8 (t)~195CH₂
CH₂~3.9 (d)~45CHO, C3 (Triazole)
C5-H (Triazole)~8.3 (s)~148C3 (Triazole)
N-H (Triazole)~13.0 (br s)--
C3 (Triazole)-~155-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the IR spectrum would provide clear evidence for its key structural features.

The most diagnostic absorption would be the strong C=O stretching band of the aldehyde group, typically found in the 1720-1740 cm⁻¹ region. masterorganicchemistry.com The presence of the aldehyde is further confirmed by two characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. openstax.org Other important absorptions include a broad N-H stretching band for the triazole ring around 3100-3300 cm⁻¹, C-H stretching of the methylene group just below 3000 cm⁻¹, and C=N and C-N stretching vibrations from the triazole ring in the 1400-1650 cm⁻¹ region. lumenlearning.comlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aldehyde (CHO)C=O Stretch1720 - 1740Strong
Aldehyde (CHO)C-H Stretch2810 - 2850 and 2710 - 2750Medium, Doublet
Triazole (N-H)N-H Stretch3100 - 3300Broad, Medium
Methylene (CH₂)C-H Stretch2850 - 2960Medium
Triazole RingC=N Stretch1600 - 1650Medium-Weak

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₄H₅N₃O), the calculated molecular weight is 127.10 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured, confirming the molecular formula.

The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) would be characteristic. A primary fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group. The loss of the formyl radical (•CHO, mass 29) or a hydrogen radical (•H) from the molecular ion is expected. docbrown.info Another significant fragmentation would be the cleavage of the C-C bond between the methylene group and the triazole ring. The fragmentation of the triazole ring itself, often involving the loss of N₂ or HCN, is also a common pathway for such heterocyclic compounds. zsmu.edu.uaresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonOrigin
127[C₄H₅N₃O]⁺Molecular Ion (M⁺)
98[M - CHO]⁺Loss of formyl group
83[C₃H₃N₃]⁺Cleavage of C-C bond (loss of CH₂CHO)
55[C₂H₃N₂]⁺Fragmentation of the triazole ring
29[CHO]⁺Formyl cation

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry. For a newly synthesized batch of this compound, the experimentally determined percentages of C, H, and N must align with the calculated theoretical values within an acceptable margin of error (typically ±0.4%) to verify its elemental composition and purity. urfu.runih.gov

Table 4: Elemental Composition of this compound (C₄H₅N₃O)

ElementMassTheoretical Percentage (%)
Carbon (C)48.0437.79
Hydrogen (H)5.053.96
Nitrogen (N)42.0333.06
Oxygen (O)16.0012.59

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of the final compound. researchgate.net A reversed-phase HPLC method with UV detection would be suitable, where the compound's purity is calculated from the relative peak area. nih.gov

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound and its potential impurities, GC can also be employed for purity analysis.

Preparative HPLC: For obtaining highly pure samples for analytical or biological testing, preparative HPLC is the method of choice for purification and isolation.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. mdpi.com It also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.gov While obtaining suitable crystals can be challenging, a successful crystallographic analysis provides an unambiguous confirmation of the molecule's constitution and conformation, serving as the gold standard for structural elucidation. nih.gov

Computational and Theoretical Studies on 2 4h 1,2,4 Triazol 3 Yl Acetaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. These calculations solve the Schrödinger equation for the molecule, providing information about its energy and a host of other properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly popular due to its favorable balance of accuracy and computational cost. For molecules like 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde, DFT can be employed to optimize the molecular geometry, predict vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and calculate various electronic properties. researchgate.net

In a typical DFT study of a 1,2,4-triazole (B32235) derivative, the choice of the functional and the basis set is crucial. Common functionals include B3LYP, B3P86, CAM-B3LYP, M06-2X, and PBE0, often paired with basis sets like 6-311++G(d,p). researchgate.net These combinations have been shown to provide reliable results for the geometries and electronic structures of similar heterocyclic systems. The calculations would likely reveal a non-planar structure for this compound, with a specific dihedral angle between the triazole ring and the acetaldehyde (B116499) substituent.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted 1,2,4-Triazole Derivative.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (ring)1.32 - 1.38108 - 112-
N-N (ring)1.36109 - 110-
C-C (side chain)1.51-Varies
C=O (side chain)1.22123Varies

Note: The data in this table are representative values for substituted 1,2,4-triazole systems and are intended to be illustrative for this compound.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity. DFT and other quantum chemical methods can provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the nitrogen atoms of the triazole ring and the oxygen atom of the acetaldehyde group would be expected to have a significant influence on the electronic properties. Molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface, can be used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In general, the nitrogen atoms of the triazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack.

Table 2: Illustrative Electronic Properties of a Substituted 1,2,4-Triazole Derivative Calculated with DFT.

PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5
Dipole Moment (Debye)2.0 to 4.0

Note: These values are typical for substituted 1,2,4-triazoles and serve as an estimation for this compound.

Tautomerism and Isomerism of the Triazole Ring System

The 1,2,4-triazole ring can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For an unsubstituted 1,2,4-triazole, the two common tautomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netnih.gov Theoretical studies have shown that the 1H tautomer is generally more stable than the 4H tautomer. ijsr.net

In the case of this compound, the substituent at the 3-position can influence the relative stabilities of the possible tautomers. Computational methods can be used to calculate the energies of the different tautomers and predict their equilibrium populations. For substituted 1,2,4-triazoles, other tautomeric forms may also be possible, and their relative stabilities can be assessed through quantum chemical calculations. ijsr.net The presence of different tautomers can have a significant impact on the chemical and biological properties of the molecule.

Molecular Dynamics Simulations (if applicable for reactivity)

While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, including their interactions with other molecules and their conformational changes. MD simulations are particularly useful for studying the reactivity of molecules in a solvent or in a biological environment. researchgate.netpensoft.net

For this compound, MD simulations could be used to study its conformational flexibility and its interactions with solvent molecules. This information can be valuable for understanding its solubility and transport properties. In the context of reactivity, MD simulations can be used to explore the potential energy surface of a reaction and to identify the most likely reaction pathways.

In Silico Modeling of Reaction Pathways

In silico modeling of reaction pathways involves using computational methods to simulate the course of a chemical reaction. This can provide detailed information about the reaction mechanism, including the structures of transition states and the activation energies of the elementary steps. DFT is a powerful tool for this purpose. zsmu.edu.ua

For this compound, in silico modeling could be used to investigate a variety of reactions, such as its oxidation, reduction, or its participation in condensation reactions. By calculating the energies of the reactants, products, and transition states, it is possible to predict the feasibility of a reaction and to identify the factors that control its rate and selectivity. These theoretical predictions can guide the design of new synthetic routes and help in understanding the chemical transformations of this compound.

Future Directions and Emerging Research Avenues for 2 4h 1,2,4 Triazol 3 Yl Acetaldehyde

Development of Novel and Efficient Synthetic Protocols

The synthesis of 2-(4H-1,2,4-triazol-3-YL)acetaldehyde is not widely documented, presenting a significant opportunity for the development of new synthetic strategies. Research on structurally related compounds, such as 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde, provides a foundational basis for future work. mdpi.comresearchgate.net The synthesis of this related compound was achieved in a two-step process involving the S-alkylation of a triazole-thiol with a halogenated acetal (B89532), followed by acetal deprotection to yield the aldehyde. mdpi.comresearchgate.net

Future research could focus on adapting and optimizing this approach for the direct synthesis of this compound. This could involve direct C-alkylation of a triazole precursor or alternative multi-step sequences. Exploring "green chemistry" principles, such as the use of microwave or ultrasound-assisted synthesis, could lead to more efficient and environmentally friendly protocols. nih.govresearchgate.net The development of one-pot reactions that combine the formation of the triazole ring with the introduction of the acetaldehyde (B116499) moiety would be a significant advancement in efficiency.

Potential Synthetic Approach Key Reagents/Steps Anticipated Advantages Reference for Analogy
Acetal Hydrolysis1. S-alkylation of a triazole-thiol with 2-bromo-1,1-diethoxyethane. 2. Deprotection of the resulting acetal.Established methodology for a related structure. mdpi.comresearchgate.net
Green Chemistry MethodsMicrowave irradiation, ultrasound, solvent-free conditions.Reduced reaction times, increased yields, lower environmental impact. nih.govresearchgate.net
Multi-component ReactionsCondensation of hydrazines, amines, and a suitable three-carbon aldehyde precursor.High atom economy and efficiency. beilstein-journals.org
Cyclocondensation RoutesCyclization of acylamidrazone derivatives.A common method for constructing trisubstituted 4H-1,2,4-triazoles that could be adapted. nih.gov

Exploration of Under-explored Reaction Pathways and Derivatizations

The aldehyde functional group in this compound is a gateway to a vast array of chemical transformations. Its reactivity allows for numerous derivatizations, opening pathways to novel compound libraries. Future research should systematically explore these reactions to unlock the full synthetic potential of the molecule.

Key reaction pathways to investigate include:

Reductive Amination: Reaction with primary and secondary amines to form a diverse range of substituted aminoethyl-triazoles.

Wittig and Related Reactions: Olefination to create vinyl-substituted triazoles, which can serve as monomers or undergo further functionalization.

Condensation Reactions: Reactions with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) to yield more complex molecular architectures.

Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol, respectively, providing access to different classes of triazole derivatives.

Cyclization Reactions: Use as a precursor in multi-step syntheses to form fused heterocyclic systems containing the triazole ring. researchgate.net

Systematic exploration of these pathways will generate a portfolio of novel triazole-containing compounds for screening in various applications.

Advanced Mechanistic Insights through Integrated Spectroscopic and Computational Approaches

A deep understanding of the electronic structure and reactivity of this compound is crucial for its rational application in synthesis. Integrated studies combining advanced spectroscopic techniques (e.g., 1D/2D NMR, FT-IR) with computational chemistry are essential. mdpi.comresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into:

Molecular Geometry and Stability: Determining the most stable conformations of the molecule. tubitak.gov.tr

Electronic Properties: Calculating molecular electrostatic potential (MEP) maps to identify probable sites for electrophilic and nucleophilic attack, and analyzing frontier molecular orbitals (HOMO-LUMO) to predict reactivity. researchgate.neteurjchem.com

Reaction Mechanisms: Modeling transition states and reaction pathways to understand the kinetics and thermodynamics of its derivatization reactions. beilstein-journals.org

Spectroscopic Correlation: Calculating theoretical vibrational frequencies and NMR chemical shifts to aid in the interpretation of experimental spectra. researchgate.neteurjchem.com

Such studies will not only elucidate the fundamental properties of the title compound but also guide the design of new reactions and catalysts for its selective transformation.

Potential as Precursors for Novel Materials in Chemical Sciences

The 1,2,4-triazole (B32235) scaffold is known for its application in materials science, including corrosion inhibition and the development of luminescent materials. nih.gov The presence of both a stable heterocyclic ring and a reactive aldehyde group makes this compound a promising precursor for new functional materials.

Future research could explore its use in:

Luminescent Materials: The triazole core can be part of a π-conjugated system. Derivatization through the aldehyde group, for example via Suzuki cross-coupling reactions on a halogenated intermediate, could lead to novel luminophores with applications in organic light-emitting diodes (OLEDs). nih.gov

Polymers and Coordination Polymers: The molecule could be functionalized to act as a monomer for polymerization or as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The nitrogen-rich triazole ring offers multiple coordination sites for metal ions. nih.gov

Corrosion Inhibitors: Triazole derivatives are effective corrosion inhibitors for various metals. The aldehyde group can be used to anchor the molecule to surfaces or to create polymeric films with enhanced protective properties.

Application as a Scaffold for Rational Design of Chemical Probes and Tools in Synthetic Organic Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. qu.edu.sa Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive core for designing new therapeutic agents and chemical probes. This compound provides a versatile starting point for creating libraries of compounds for biological screening.

Emerging avenues in this area include:

Scaffold for Drug Discovery: The aldehyde can be used as a chemical handle to attach various pharmacophores, enabling the rational design of inhibitors for enzymes like acetylcholinesterase or as receptor agonists. nih.govresearchgate.net The triazole core itself can act as a versatile mimic for other chemical groups in drug design. nih.gov

Development of Chemical Probes: By incorporating reporter tags (e.g., fluorophores, biotin) through reactions at the aldehyde group, the molecule can be converted into chemical probes to study biological processes or identify protein targets.

Fragment-Based Drug Discovery: The 2-(ethyl)-4H-1,2,4-triazole fragment, accessible from the title compound, can be used in fragment-based screening to identify new binding interactions with therapeutic targets.

The strategic functionalization of this scaffold holds immense potential for the discovery of new biologically active molecules and tools for chemical biology.

Q & A

Q. Advanced

  • Antiradical activity : Introducing carboxyl groups (e.g., 2-((5-(thiophen-2-ylmethyl)-4-amino-triazol-3-yl)thio)acetic acid) enhances radical scavenging, while salt formation (e.g., sodium salts) may block active sites, reducing efficacy .
  • Antimicrobial activity : Substituents like halogens (Cl, Br) or electron-withdrawing groups (NO₂) on phenyl rings improve activity. Hydrazide derivatives show enhanced antifungal properties due to increased hydrogen bonding .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Purity analysis : Re-examine synthesis protocols (e.g., recrystallization from acetic acid) to rule out impurities .
  • Structural analogs : Compare activity of derivatives with minor substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to identify critical functional groups .
  • Assay conditions : Standardize protocols (e.g., microbial strain selection, incubation time) to minimize variability .

What strategies optimize the synthesis of triazole-acetaldehyde salts for enhanced solubility?

Q. Advanced

  • Counterion selection : Use sodium or potassium salts to improve aqueous solubility.
  • Co-crystallization : Employ solvents like dimethyl sulfoxide (DMSO) or methanol to form stable crystalline salts.
  • pH control : Adjust reaction pH to 6–7 during salt formation to prevent decomposition .

How can molecular docking studies elucidate the mechanism of action for these derivatives?

Q. Advanced

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or microbial cytochrome P450 based on biological activity.
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with triazole N-atoms).
  • Validation : Compare docking scores with experimental IC₅₀ values to confirm predictive accuracy .

What are the critical considerations for scaling up synthetic protocols from lab to pilot plant?

Q. Advanced

  • Solvent recovery : Replace ethanol with recyclable solvents (e.g., ethyl acetate) to reduce costs.
  • Catalyst optimization : Transition from glacial acetic acid to solid acid catalysts (e.g., Amberlyst-15) for easier separation.
  • Safety : Monitor exothermic reactions during reflux and implement pressure-relief systems .

How does the introduction of heterocyclic moieties (e.g., pyridine, thiophene) affect pharmacological profiles?

Q. Advanced

  • Pyridine derivatives : Enhance bioavailability via π-π stacking with aromatic amino acids in target proteins.
  • Thiophene incorporation : Increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents .

What methodologies validate the stability of these compounds under physiological conditions?

Q. Advanced

  • pH stability testing : Incubate compounds in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
  • Plasma stability assays : Measure half-life in human plasma at 37°C.
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations .

Q. Notes

  • Data tables referenced in studies (e.g., anti-exudative activity in Table 3 ) should include statistical metrics (mean ± SEM) and dose-response curves.
  • Contradictions in biological data often arise from structural heterogeneity or assay variability, necessitating systematic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.